LYNESTRENOL

Beschreibung

Lynestrenol is a synthetic progestogen classified under the estrane family, derived from testosterone, and is categorized as a first-generation progestin . It is primarily used in combined oral contraceptives (COCs), such as Lyndiol Mite, which combines 2.5 mg this compound with 0.75 mg mestranol (a synthetic estrogen) . This compound exhibits progestogenic activity by binding to progesterone receptors, suppressing ovulation, and modifying the endometrium to prevent pregnancy. Its clinical applications extend to menstrual cycle regulation and hormone replacement therapy (HRT).

Eigenschaften

Key on ui mechanism of action |

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions. In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. |

|---|---|

CAS-Nummer |

58311-09-4 |

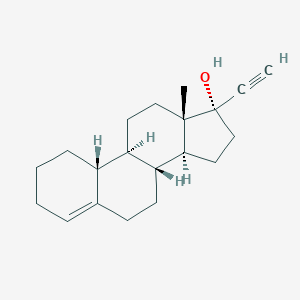

Molekularformel |

C20H28O |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

InChI-Schlüssel |

YNVGQYHLRCDXFQ-JBKQDOAHSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Aussehen |

Solid powder |

Color/Form |

Solid |

melting_point |

158-160 °C |

Andere CAS-Nummern |

52-76-6 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 0.768 mg/L at 25 °C (est) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

19-Norpregn-4-en-20-yn-17-ol, (17alpha)- Ethinylestrenol Exluton Linesterol Linestrenol Lynestrenol Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer Lynoestrenol |

Dampfdruck |

6.91X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Oxidation of 18-Methyl Group : Convert 18-methyl steroids to lactones via Jones oxidation.

-

Grignard Addition : Introduce the 13-ethyl group using ethylmagnesium bromide, enhancing progestogenic activity.

-

Regioselective Reduction : Treat 3-keto-11-methylene intermediates with sodium borohydride in the presence of trifluoroacetic acid (TFA) and acetic acid (1:1 v/v) at 20°C.

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₄ (6 equiv) | 57–76 |

| Acid System | TFA/AcOH (1:1) | N/A |

| Temperature | 0–25°C | N/A |

This protocol highlights the critical role of acid additives in directing reduction to the 3-keto group while preserving the 17-ethynyl moiety.

Microwave-Assisted Ring-Closing Enyne Metathesis (RCEYM)

A diversity-oriented synthesis (DOS) approach applied to this compound leverages microwave irradiation to accelerate ring-closing enyne metathesis (RCEYM). Although primarily used to create 17-spirosteroid derivatives, this method functionalizes this compound’s propargyl alcohol moiety:

Performance Comparison of Catalysts:

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| Stewart–Grubbs (SG) | 93 | 89 |

| Grubbs II (G-II) | 87 | 82 |

| Hoveyda–Grubbs (HG-II) | 85 | 78 |

Grubbs II emerged as the optimal catalyst due to its cost-effectiveness and compatibility with microwave conditions.

Analytical Validation of Synthetic Products

Post-synthesis analysis ensures this compound’s structural integrity and purity. A validated RP-HPLC method employs a C18 column with acetonitrile/0.1% formic acid (60:40) mobile phase, detecting at 204 nm. Key validation parameters include:

| Parameter | Value |

|---|---|

| Linear Range | 40–1000 ng/mL |

| Correlation (r) | 0.9994 |

| Accuracy (% Diff) | -10.81% to +8.72% |

| Precision (CV) | 3.84–8.12% |

| Recovery | 98.27–106.49% |

This method enables precise quantification of this compound in plasma, confirming the absence of degradation products.

| Property | Value |

|---|---|

| Melting Point | 158°C |

| Boiling Point | 366.92°C (est.) |

| Solubility | Insoluble in water; soluble in acetone/ethanol |

| Storage | 2–8°C, protected from light |

These properties necessitate anhydrous conditions during reactions and low-temperature storage to prevent decomposition .

Analyse Chemischer Reaktionen

Types of Reactions

LYNESTRENOL: undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

LYNESTRENOL: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of LYNESTRENOL involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- This compound acts as a prodrug, metabolized to norethisterone for therapeutic effects, resulting in delayed onset compared to direct-acting gonanes like levonorgestrel .

- Gonanes (e.g., levonorgestrel) exhibit higher receptor affinity and bioavailability due to structural stability .

Pharmacodynamic and Clinical Efficacy Comparison

Table 2: Pharmacodynamic and Clinical Metrics

| Metric | This compound | Norethisterone | Levonorgestrel |

|---|---|---|---|

| Receptor Binding | Moderate progesterone receptor affinity; low androgenicity | High progesterone affinity; moderate androgenicity | Very high progesterone affinity; low androgenicity |

| Ovulation Suppression | Effective at ≥2.5 mg/day | Effective at ≥0.5 mg/day | Effective at ≤0.15 mg/day |

| Cycle Control | Moderate (higher breakthrough bleeding risk) | Good | Excellent |

| Side Effects | Weight gain, lipid profile alterations | Acne, hirsutism (androgenic effects) | Lower androgenic effects; higher thromboembolism risk |

Mechanistic Differences :

- Androgenicity: this compound’s lack of a 17α-ethinyl group reduces androgen receptor activation compared to norethisterone, minimizing acne and hirsutism .

- Cardiovascular Risks: this compound-based COCs show lower thromboembolic risk than gonane-containing formulations due to reduced impact on coagulation factors .

Regulatory and Therapeutic Considerations

- Regulatory Status: this compound is approved in Europe and Asia but less commonly used in the U.S., where gonanes dominate due to potency and cycle control advantages .

- Therapeutic Niches: HRT: this compound’s moderate potency suits long-term endometrial protection without excessive metabolic disruption. Contraception: Preferred in populations sensitive to androgenic effects (e.g., polycystic ovary syndrome) .

Q & A

Q. How should ethical considerations shape human studies investigating this compound’s long-term endocrine effects?

- Answer : Design trials with explicit inclusion/exclusion criteria (e.g., premenopausal women, no hormonal therapy history). Obtain IRB approval for longitudinal sampling (e.g., endometrial biopsies). Use de-identified data storage and transparent reporting of adverse events per CONSORT guidelines .

Methodological Frameworks for Data Analysis

Q. What systematic review strategies are effective for synthesizing decades of this compound clinical data?

- Answer : Follow PRISMA guidelines: define PICO criteria (Population: reproductive-age women; Intervention: this compound; Comparator: other progestins; Outcomes: endometrial safety). Use Covidence for screening, and GRADE for evidence quality assessment. Address publication bias via funnel plots and Egger’s test .

Q. How can Bayesian meta-analysis improve understanding of this compound’s dose-dependent effects across heterogeneous studies?

- Answer : Construct hierarchical models to pool data while accounting for study-level covariates (e.g., species, dosage form). Use Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions. Report 95% credible intervals and perform sensitivity analyses on prior distributions .

Contradiction and Uncertainty Management

Q. How should researchers address discrepancies between transcriptional activation and functional assays of this compound’s PR activity?

Q. Q. What protocols mitigate variability in this compound’s in vitro metabolic stability measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.